Methyl tetradeca-3,5-dienoate
CAS No.: 25091-23-0
Cat. No.: VC19680821
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25091-23-0 |
|---|---|
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | methyl tetradeca-3,5-dienoate |
| Standard InChI | InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-13H,3-9,14H2,1-2H3 |
| Standard InChI Key | LAWLUKKGUTWMSP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC=CC=CCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
Methyl tetradeca-3,5-dienoate is defined by the IUPAC name methyl tetradeca-3,5-dienoate and possesses the canonical SMILES representation CCCCCCCCC=CC=CCC(=O)OC. The compound’s backbone consists of a tetradecane chain (14 carbons) with double bonds at the third and fifth positions, followed by a methyl ester group at the terminal carboxylate (Figure 1). The conjugated diene system ( and ) introduces significant rigidity and electronic delocalization, influencing its reactivity in addition and polymerization reactions.
Table 1: Key Physicochemical Properties of Methyl Tetradeca-3,5-Dienoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 238.37 | |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
| LogP | Estimated >3 (hydrophobic) |
Synthesis and Industrial Production
Esterification Reaction Pathways
The primary synthesis route involves the acid-catalyzed esterification of tetradeca-3,5-dienoic acid with methanol:
where represents the tetradeca-3,5-dienoyl group. Sulfuric acid or p-toluenesulfonic acid are typical catalysts, with reaction yields optimized under reflux conditions. Industrial-scale production may employ continuous flow reactors to enhance efficiency and purity.
Purification and Isolation
Post-synthesis purification involves fractional distillation or column chromatography to separate the ester from unreacted acid, alcohol, and byproducts. Gas chromatography-mass spectrometry (GC-MS) is commonly used for quality control, verifying the absence of structural isomers such as methyl (3E,5E)-tetradecadienoate.
Chemical Reactivity and Functional Applications
Reactivity of the Conjugated Diene System
The conjugated double bonds undergo characteristic reactions:
-
Diels-Alder Cycloaddition: Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts, useful in polymer synthesis.
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Hydrogenation: Catalytic hydrogenation () saturates the double bonds, yielding methyl tetradecanoate, a saturated fatty acid ester.
Ester Group Reactivity
The methyl ester undergoes hydrolysis in basic or acidic conditions:
This reaction is critical for regenerating the free fatty acid in industrial processes.
Biological and Industrial Significance
Industrial Applications
-
Polymer Chemistry: The conjugated diene system enables copolymerization with vinyl monomers, producing materials with tailored elasticity.
-
Flavor and Fragrance: Unsaturated esters contribute to aromatic profiles in synthetic flavors, though specific applications for this compound remain unexplored.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Methyl Tetradeca-3,5-Dienoate and Analogous Esters
| Compound | Molecular Formula | Double Bond Positions | Biological Role | Source |
|---|---|---|---|---|
| Methyl tetradeca-3,5-dienoate | 3,5 | Not reported | ||
| (3E,5Z)-Tetradecadienoate | 3E,5Z | Insect pheromone | ||
| Methyl nona-3,5-dienoate | 3,5 | Not reported |
Key observations:
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